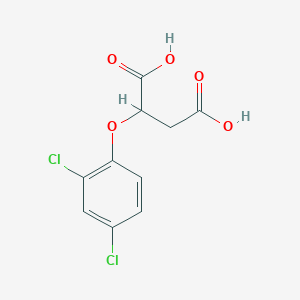

2-(2,4-dichlorophenoxy)butanedioic Acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVQNDADUSEQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Substituted Phenoxy Acids

Industrial Production Routes for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The industrial synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) is primarily achieved through two established chemical routes. researchgate.net The first involves the condensation of phenol (B47542) with chloroacetic acid to form phenoxyacetic acid, which is then chlorinated. who.int The second, and more common, industrial process involves the initial chlorination of phenol to produce 2,4-dichlorophenol (B122985), which is subsequently condensed with chloroacetic acid to yield 2,4-D. who.intwikipedia.orgmt.gov This latter method requires careful control to manage the formation of impurities, including various isomers and polychlorophenols. mt.govgoogleapis.com

A significant industrial pathway to 2,4-D involves the direct chlorination of phenoxyacetic acid. who.intwikipedia.org This process is advantageous as it can prevent the formation of highly toxic dioxin contaminants that can arise in processes starting with the chlorination of phenol. googleapis.com The reaction is typically carried out by treating phenoxyacetic acid with chlorine in a reaction medium such as acetic acid. googleapis.comgoogle.com

The reaction conditions can be varied to optimize the yield and purity of the final product. For example, the chlorination can be conducted by insufflating chlorine gas into a mixture of phenoxyacetic acid and acetic acid at elevated temperatures, typically ranging from 50°C to 105°C. googleapis.com Another patented method describes carrying out the chlorination in a mixed solution of a low-carbon carboxylic acid (like acetic acid) and water at temperatures between 55-65°C, reporting yields of 95% or higher. google.com The use of catalysts, such as iron phthalocyanine (B1677752) (FePC), has also been documented to facilitate the chlorination reaction. google.com

Interactive Table: Process Parameters for Chlorination of Phenoxyacetic Acid Select a parameter to see typical values.

| Reference | Value | ||

|---|---|---|---|

| EP 0509518 A1 googleapis.com | 88-105°C | Acetic Acid | Not specified |

| CN105001079A google.com | 55-65°C | Acetic Acid/Water | ≥95% |

| CN104447290A google.com | 75°C | Acetic Acid/Water with FePC catalyst | 97% |

In its pure form, 2,4-D is a crystalline solid with low solubility in water. 24d.infonih.gov To enhance its utility for various applications, it is commonly converted into more soluble salt or oil-soluble ester formulations. mt.gov24d.info Amine salts and esters are the two most prevalent forms, accounting for the vast majority of global use. 24d.info

Salts: Amine salts are produced by reacting the acidic form of 2,4-D with an amine. 24d.info The most widely used is the dimethylamine (B145610) (DMA) salt. 24d.info A typical preparation method involves reacting 2,4-D with dimethylamine in an aqueous solution at temperatures between 60-70°C. google.com Other common amine salts include isopropylamine, triisopropanolamine, and diethanolamine (B148213) salts. 24d.info These salts are readily soluble in water, forming true solutions. 24d.info

Esters: Esters of 2,4-D are formed through the esterification of the carboxylic acid group with an alcohol. 24d.info This reaction can be catalyzed, for example, by ferric chloride for the production of the butyl ester. who.int Common ester forms include butoxyethyl ester (BEE) and 2-ethylhexyl ester (2-EHE). 24d.info Ester formulations are generally more readily absorbed by plants compared to amine salts. 24d.info A solventless preparation method has been reported where the esterification is supported by micro-particulate inorganic materials like silica (B1680970) or clays, which can be enhanced by microwave assistance. rsc.org

Synthesis of 4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB) and Related Analogs

4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) is a related phenoxy acid derivative. wikipedia.orgnih.gov Its synthesis involves creating an ether linkage between the 2,4-dichlorophenol moiety and a four-carbon butyric acid chain. herts.ac.uk A multi-step industrial process begins with the preparation of 2,4-dichlorophenol and monochloroacetic acid. herts.ac.uk These are neutralized to form their respective sodium salts. The sodium 2,4-dichlorophenate is then condensed with sodium monochloroacetate to produce sodium 2,4-dichlorophenoxyacetate, which is further reacted with butyric acid derivatives to form 2,4-DB. herts.ac.uk

A specific and efficient method for synthesizing γ-(2:4-dichlorophenoxy)-butyric acid involves the reaction of an alkali metal salt of 2,4-dichlorophenol with γ-butyrolactone. google.com This reaction is conducted under substantially anhydrous conditions. google.com

The process typically involves:

Treating 2,4-dichlorophenol with an aqueous alkali (e.g., sodium hydroxide) to form the corresponding phenoxide salt.

Removing the water from the reaction mixture, often by co-distillation with an entraining liquid like n-butanol or xylene.

Adding γ-butyrolactone to the anhydrous mixture of the alkali metal phenoxide and the entraining liquid.

Removing the entrainer by distillation.

Heating the remaining residue to a temperature above 140°C (preferably 140-210°C) to complete the reaction, which opens the lactone ring and forms the sodium salt of 4-(2,4-dichlorophenoxy)butyric acid. google.com

The free acid is then isolated from the resulting alkali metal salt by acidification. google.com γ-Butyrolactone serves as a precursor in this synthesis. wikipedia.org

Advanced Chemical Derivatization for Specialized Applications

Chemical derivatization of phenoxy acids is a key strategy for modifying their properties for specific uses, including analytical detection and the development of controlled-release formulations. nih.govresearchgate.net For analytical purposes, the free carboxylic acid group is often converted into an ester, such as a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ester, to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Conjugating phenoxy acids to oligomeric or polymeric structures is an advanced derivatization strategy aimed at creating formulations with specialized properties, such as controlled release. banglajol.inforesearchgate.net This involves forming a chemical bond between the phenoxy acid and a polymer backbone. nih.gov

Research Findings on Conjugation:

Cellulosic Polymers: 2,4-D has been incorporated into a polymeric network based on jute fiber, a biodegradable source of cellulose (B213188). banglajol.info The jute was first grafted with acrylamide (B121943) to form a polymeric matrix. Subsequently, 2,4-D was attached to this pre-formed polymer via an ester linkage. banglajol.info This approach aims to slow the release of the active compound. banglajol.info

Molecularly Imprinted Polymers (MIPs): A molecularly imprinted polymer with high specificity for 2,4-D has been developed using poly(4-vinylpyridine) as the functional monomer and ethyleneglycol dimethacrylate as the crosslinking agent. scirp.org This technique creates specific recognition sites for the target molecule within the polymer matrix. scirp.org

Photoremovable Protecting Groups: A novel controlled-release formulation has been developed by chemically "caging" 2,4-D. researchgate.net This was achieved by coupling it with photoremovable protecting groups derived from coumarin (B35378) compounds. researchgate.net The 2,4-D is released from this conjugate upon irradiation with UV-visible light, offering a high degree of control over its release. researchgate.net

These conjugation strategies represent a move towards more sophisticated formulations where the release and availability of the active compound are precisely managed.

Controlled Release Formulation Chemistry

The development of controlled-release formulations for phenoxy acid herbicides, such as 2-(2,4-dichlorophenoxy)butanedioic acid, is a significant area of research aimed at improving efficacy, reducing environmental impact, and minimizing non-target organism exposure. rsc.org This is achieved by encapsulating the active ingredient within a protective matrix, which then releases the herbicide in a slow, sustained manner. rsc.orgresearchgate.net The chemistry of these formulations is centered around the interaction between the herbicide and the carrier material, which is often a biodegradable polymer. rsc.orgresearchgate.net

A variety of natural and synthetic polymers have been investigated for the controlled release of phenoxy acids. rsc.orgresearchgate.net These polymers form a matrix that physically entraps the herbicide molecules. pharmtech.com The release of the herbicide is then governed by processes such as diffusion, swelling of the polymer matrix, and erosion or degradation of the polymer itself. nih.govcomsol.com

Biodegradable polymers are of particular interest as they break down into non-toxic byproducts, reducing the accumulation of plastic residues in the environment. rsc.orgresearchgate.net Examples of biodegradable polymers used in herbicide formulations include:

Polyesters: Such as polylactic acid (PLA) and poly-ε-caprolactone (PCL), are known for their biocompatibility and biodegradability. rsc.org They can be formulated into nanoparticles that encapsulate the herbicide. acs.org

Natural Polymers: Materials like chitosan, alginate, starch, and cellulose are abundant, renewable, and biodegradable. rsc.orgresearchgate.net They can be used to create hydrogels or microparticles for herbicide delivery. rsc.org

The choice of polymer and the method of formulation can be tailored to achieve specific release profiles. researchgate.net For instance, a more hydrophobic polymer matrix will generally result in a slower, diffusion-controlled release of a water-soluble herbicide. pharmtech.com

Several techniques are employed to encapsulate phenoxy acids within polymer matrices. These include:

Spray-drying: This method produces microparticles by atomizing a solution or suspension of the herbicide and polymer into a hot gas stream. mdpi.com

Emulsion solvent evaporation: An emulsion is formed containing the polymer, herbicide, and a solvent, which is then evaporated to leave solid micro- or nanocapsules.

Coacervation: This involves the phase separation of a polymer solution to form a coating around the herbicide droplets or particles.

The release of the herbicide from these formulations can be triggered by environmental factors such as pH, temperature, and light, or it can be a passive process governed by diffusion and polymer degradation. nih.govazonano.com For example, light-responsive polymers incorporating photolabile groups like o-nitrobenzyl can be designed to release the herbicide upon exposure to specific wavelengths of light. acs.orgazonano.com

The kinetics of herbicide release from these polymeric matrices can be described by various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. researchgate.netmdpi.com These models help in understanding the release mechanism, whether it is diffusion-controlled, swelling-controlled, or erosion-controlled. nih.govresearchgate.net For instance, a release profile following the Higuchi model indicates that the release is governed by Fickian diffusion. researchgate.netnih.gov

Detailed research has been conducted on the controlled release of the widely used phenoxy herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), which serves as a model for other phenoxy acids.

One study focused on the development of biodegradable and light-responsive polymeric nanoparticles for the delivery of 2,4-D. acs.org An amphiphilic polymer was synthesized that could form nanoparticles in water to encapsulate the herbicide. acs.org The release of 2,4-D from these nanoparticles was significantly accelerated by UV light treatment. acs.org Pot trials demonstrated that the 2,4-D-loaded nanoparticles had a good herbicidal effect while toxicity studies suggested that the polymer carrier could reduce the toxicity to non-target organisms. acs.org

Another approach involves the use of layered double hydroxides (LDHs) to create nanohybrids for the controlled release of phenoxyalkanoate herbicides. In a study, 4-(2,4-dichlorophenoxy)butyrate (DPBA) was intercalated into a Zn-Al-LDH. The resulting nanohybrid showed a controlled release of the herbicide, and the release rate could be tuned by the method of preparation. researchgate.net

The table below summarizes different polymer systems and their observed release characteristics for phenoxy acid herbicides.

| Polymer System | Herbicide Model | Formulation Type | Release Mechanism | Key Findings |

| Light-responsive amphiphilic polymer | 2,4-D | Nanoparticles | Light-triggered | Release rate increased with UV light exposure; reduced toxicity to non-target organisms. acs.org |

| Polyethylene glycol (PEG) based materials | 2,4-D | UV responsive nanoparticles | UV-triggered | Comparable herbicidal efficiency to free 2,4-D. rsc.org |

| Zn-Al-Layered Double Hydroxide | 4-(2,4-dichlorophenoxy)butyrate | Nanohybrid | Ion-exchange | Release property can be tuned by the synthesis method. researchgate.net |

| Chitosan/alginate | MCPA | Microcapsules | pH-sensitive | Slow release at neutral and alkaline pH, faster at acidic pH. |

| Polylactic acid (PLA) | 2,4-D | Microspheres | Diffusion and degradation | Sustained release over several weeks. |

This table is generated based on findings for related phenoxy acid herbicides and serves as an illustrative example.

Environmental Dynamics and Transformation of Substituted Phenoxy Acids

Occurrence and Distribution in Environmental Compartments

Substituted phenoxy acids, due to their widespread use, can be found in various environmental compartments. Their distribution is governed by their chemical properties, such as water solubility and vapor pressure, as well as environmental factors like soil type, climate, and microbial activity.

Once applied, phenoxy acids like 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit moderate persistence in soil environments. juniperpublishers.comresearchgate.net The primary route of breakdown in soil is microbial degradation, where microorganisms utilize the compound as a carbon source. juniperpublishers.comresearchgate.netwikipedia.org This process involves steps such as the removal of the acetic acid side chain to yield 2,4-dichlorophenol (B122985) (2,4-DCP), followed by cleavage of the aromatic ring to produce aliphatic acids like succinic acid. juniperpublishers.comresearchgate.net

The persistence and mobility of these compounds in soil are influenced by several factors. Adsorption to soil particles is favored by high organic matter and free iron content but decreases with high pH. juniperpublishers.comresearchgate.net As 2,4-D is anionic at a pH greater than 6, it is repelled by negatively charged soil particles, increasing its mobility. juniperpublishers.com The degradation rate is also dependent on soil moisture, temperature, and depth. juniperpublishers.comresearchgate.net Consequently, the half-life can vary, with an average of around 10 days in accommodating soils, but it can be significantly longer in cold or dry conditions where microbial activity is low. juniperpublishers.cominchem.org

Due to its high water solubility and generally low adsorption to mineral soils, 2,4-D has a high potential to leach through the soil profile and reach groundwater, primarily transported with percolating water. researchgate.netwikipedia.org

Table 1: Soil Persistence and Properties of 2,4-Dichlorophenoxyacetic Acid

| Parameter | Value | Reference |

| Field Dissipation Half-Life | 59.3 days | juniperpublishers.comresearchgate.net |

| Aerobic Soil Metabolism Half-Life | 66.0 days | juniperpublishers.comresearchgate.net |

| Primary Degradation Route | Microbial Degradation | juniperpublishers.comresearchgate.netwikipedia.org |

| Key Factors Affecting Adsorption | Organic Matter, pH, Iron Content | juniperpublishers.comresearchgate.net |

| Leaching Potential | High | researchgate.net |

The high mobility of phenoxy acids in soil facilitates their transport into aquatic systems through runoff and leaching. nih.govnih.gov Consequently, compounds like 2,4-D have been detected at low concentrations in streams and shallow groundwater in both rural and urban settings. wikipedia.org Generally, concentrations found in groundwater are substantially lower than those in surface waters. nih.gov

Once in an aquatic environment, phenoxy acids are subject to several degradation processes, including hydrolysis, biodegradation, and photodegradation. nih.govnih.gov In aerobic aquatic environments, the half-life of 2,4-D is approximately 15 days. researchgate.netwikipedia.orgcdc.gov However, it is significantly more persistent under anaerobic (low-oxygen) conditions, which can be found in bottom sediments, with a reported half-life ranging from 41 to 333 days. researchgate.netwikipedia.orgcdc.gov Due to their low to medium hydrophobicity, phenoxy acids have a limited capacity to accumulate in bottom sediments. nih.gov

Phenoxy acids can enter the atmosphere during and after application. nih.gov The primary mechanisms are spray drift from aerial or ground application and volatilization from treated plant and soil surfaces. who.intnih.gov The volatility varies between different formulations; for instance, ester forms are more volatile than amine salts. who.int

In the atmosphere, a compound like 2,4-D is expected to exist in both vapor and particulate phases. cdc.gov The vapor phase is subject to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 19 hours. cdc.gov The particulate-phase compound is removed from the atmosphere through wet and dry deposition. cdc.gov While atmospheric concentrations are generally very low, detectable levels may be present in agricultural regions following application. cdc.gov One field study measured gas-phase 2,4-D concentrations of up to 20 parts per trillion by volume (pptv) during application, consistent with rapid volatilization. nih.govresearchgate.net This atmospheric transport enables the deposition of these compounds in off-target areas. nih.gov

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For phenoxy acids, the most significant abiotic pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction with water that serves as the main degradation pathway for phenoxy acid esters in aquatic systems. nih.gov This process converts the ester formulations into their corresponding acid forms. researchgate.netnih.gov The rate of hydrolysis is significantly influenced by water pH and temperature. researchgate.netnih.gov The reaction is generally faster in alkaline (high pH) water and at higher temperatures. juniperpublishers.comresearchgate.netnih.gov For the 2,4-D acid itself, hydrolysis under normal environmental conditions is not considered a major degradation pathway. cdc.gov However, some studies have reported hydrolysis half-lives, with one source citing an average of 39 days at 25°C and pH 7. researchgate.net

Table 2: Environmental Half-Life of 2,4-Dichlorophenoxyacetic Acid in Different Compartments

| Compartment/Process | Half-Life | Conditions | Reference |

| Aerobic Aquatic Metabolism | ~15 days | - | researchgate.netwikipedia.orgcdc.gov |

| Anaerobic Aquatic Metabolism | 41 - 333 days | - | researchgate.netwikipedia.orgcdc.gov |

| Atmospheric (Vapor Phase) | ~19 hours | Reaction with hydroxyl radicals | cdc.gov |

| Aqueous Photolysis | ~13 days | At 25°C | researchgate.net |

| Hydrolysis | ~39 days | At 25°C, pH 7 | researchgate.net |

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is a significant environmental fate process for phenoxy acids in clear, sunlit surface waters. nih.govcdc.gov The degradation of 2,4-D by direct photolysis can be a slow process, but its efficiency is determined by the specific form of the compound and water clarity. researchgate.netmdpi.com The aqueous photolysis half-life for 2,4-D has been reported to be around 13 days. researchgate.net

The photolytic process involves the absorption of light energy, leading to an excited state and subsequent bond cleavage. mdpi.com This degradation results in the formation of various intermediate products. For 2,4-D, identified photoproducts include 2,4-dichlorophenol, chlorohydroquinone (B41787), and 4-chlorocatechol. researchgate.netresearchgate.netnih.gov The rate of photolysis can be significantly accelerated in the presence of photosensitizing substances or through advanced oxidation processes (AOPs) that combine UV light with oxidizing agents like hydrogen peroxide. nih.govnih.govnih.gov

Biotic Transformation and Biodegradation in Environmental Systems

The fate of substituted phenoxy acids, such as 2-(2,4-dichlorophenoxy)butanedioic acid, in the environment is largely dictated by biotic transformation processes. Microbial degradation, in particular, serves as the primary mechanism for the dissipation of these compounds from soil and aquatic ecosystems. nih.gov This biological breakdown is governed by the metabolic activities of diverse microbial communities, which can utilize these synthetic compounds as sources of carbon and energy. dergipark.org.tr The efficiency and pathways of biodegradation are influenced by a variety of environmental factors, including oxygen availability, pH, temperature, and the presence of other nutrients. nih.govprakritimitrango.com

Microbial Degradation in Soil and Water

Microorganisms present in soil and water are chiefly responsible for the environmental degradation of phenoxy acid herbicides. nih.gov These processes are crucial for the remediation of contaminated sites and for mitigating the potential ecological risks associated with herbicide residues. scielo.br The rate of microbial degradation can vary significantly, with reported half-lives for compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) ranging from days to months, depending on the specific environmental conditions and the microbial populations present. nih.govcdc.gov The process often begins after a lag phase, which represents a period of adaptation for the microbial communities to the presence of the new chemical substrate. nih.gov

Under aerobic conditions, the biodegradation of substituted phenoxy acids is relatively rapid and efficient. nih.gov The most extensively studied aerobic pathway is that of 2,4-D, which serves as a model for this class of compounds. This pathway is typically initiated by the cleavage of the ether bond connecting the aliphatic side chain to the aromatic ring. nih.gov

The key steps in the aerobic degradation pathway are:

Side Chain Cleavage: The process begins with the enzymatic removal of the acid side chain. For 2,4-D, this is catalyzed by the TfdA enzyme, which converts it to 2,4-dichlorophenol (2,4-DCP). nih.govpnas.org

Hydroxylation: The resulting 2,4-DCP is then hydroxylated by a 2,4-DCP hydroxylase (encoded by the tfdB gene) to form 3,5-dichlorocatechol (B76880). nih.gov

Aromatic Ring Cleavage: The dichlorocatechol intermediate undergoes ortho-cleavage by a chlorocatechol 1,2-dioxygenase (encoded by tfdC), breaking open the aromatic ring to form 2,4-dichloro-cis,cis-muconate. nih.gov

Further Metabolism: The resulting linear compound is further processed through a series of enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes. nih.gov These steps involve cycloisomerization, hydrolysis, and reduction, ultimately converting the molecule into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

This sequence of reactions ensures the complete mineralization of the phenoxy acid into carbon dioxide, water, and chloride ions.

In the absence of oxygen, the biodegradation of substituted phenoxy acids is significantly slower and follows different mechanistic pathways. dergipark.org.trnih.gov Anaerobic degradation is critical in environments such as groundwater, deep soil layers, and aquatic sediments. dergipark.org.trnih.gov Various microbial communities, including methanogenic, sulfate-reducing, and denitrifying bacteria, can mediate these transformations. rsdjournal.org

A key example is the anaerobic degradation of 2,4-D by Thauera sp. strain DKT, which utilizes nitrate (B79036) as an electron acceptor. nih.gov The pathway involves:

Reductive Side-Chain Removal: The initial step is the transformation of 2,4-D to 2,4-dichlorophenol (2,4-DCP). nih.gov

Reductive Dechlorination: The 2,4-DCP is then sequentially dechlorinated to form 4-chlorophenol (B41353) (4CP) or 2-chlorophenol (B165306) (2CP), and subsequently to phenol (B47542). nih.gov

Ring Fission: The phenol ring is then cleaved and the resulting products are completely mineralized. nih.gov

Studies have shown that the efficiency of anaerobic degradation can vary significantly depending on the redox conditions, with methanogenic environments sometimes showing the highest removal rates for compounds like 2,4-D. rsdjournal.org

A wide array of microorganisms capable of degrading substituted phenoxy acids have been isolated from contaminated environments. nih.gov These microbes often possess specific catabolic genes, frequently located on plasmids, that encode the necessary enzymes for the degradation pathways. dergipark.org.tr Both individual strains and complex microbial consortia contribute to the breakdown of these compounds in nature.

The following table details some of the key microbial genera and species known to be involved in the biodegradation of phenoxy acids, particularly 2,4-D.

| Microbial Genus/Species | Type | Key Characteristics | References |

|---|---|---|---|

| Cupriavidus pinatubonensis (e.g., JMP134) | Bacterium | Contains the well-studied pJP4 plasmid with tfd genes for 2,4-D degradation. Can utilize 2,4-D as a sole carbon source. | nih.govnih.gov |

| Pseudomonas spp. | Bacterium | Various species are known to degrade 2,4-D and other herbicides. Often used in bioremediation studies. | nih.govdergipark.org.tr |

| Sphingomonas spp. | Bacterium | Known for their versatile metabolic capabilities in degrading aromatic compounds, including 2,4-D. | nih.govfrontiersin.org |

| Achromobacter spp. | Bacterium | Identified as a degrader of 2,4-D in various environmental samples. | nih.govfrontiersin.org |

| Burkholderia spp. | Bacterium | Some species, like Burkholderia cepacia, show high degradation rates for 2,4-D. | dergipark.org.tr |

| Thauera spp. | Bacterium | Capable of degrading 2,4-D under anaerobic (denitrifying) conditions. | nih.gov |

| Penicillium spp. | Fungus | Fungal strains have been identified with the potential to degrade 2,4-D. | scielo.br |

| Acinetobacter spp. | Bacterium | Isolated from contaminated soils and shown to be potential 2,4-D degrading agents. | scielo.br |

| Flavobacterium spp. | Bacterium | Previously described as a 2,4-D herbicide degrading microorganism. | scielo.br |

The biodegradation of complex organic molecules like substituted phenoxy acids is a multi-step process catalyzed by a series of specific enzymes. nih.gov The initial steps in these catabolic pathways are often catalyzed by oxygenases, which incorporate oxygen atoms into the substrate, making it more susceptible to further degradation. nih.gov In aerobic pathways for phenoxy acids, dioxygenases and hydroxylases play a pivotal role. nih.gov For example, after the initial side-chain cleavage, a monooxygenase is required to hydroxylate the resulting phenolic ring, preparing it for cleavage by a dioxygenase. pnas.org The entire sequence of enzymatic reactions effectively dismantles the herbicide molecule, funneling its components into central metabolic pathways. nih.gov

The first and rate-limiting step in the aerobic degradation of many phenoxyacetic acid herbicides is catalyzed by the 2,4-dichlorophenoxyacetate/α-ketoglutarate-dependent dioxygenase, commonly known as TfdA. nih.govnih.govacs.org The gene encoding this enzyme, tfdA, is the most well-characterized gene in the 2,4-D degradation pathway and has been found in numerous soil bacteria. nih.govresearchgate.net

TfdA is a non-heme iron-containing enzyme [Fe(II)] that requires α-ketoglutarate as a cosubstrate. nih.govacs.org The catalytic mechanism involves the binding of Fe(II), α-ketoglutarate, and the phenoxyacetate (B1228835) substrate to the enzyme's active site. acs.org This is followed by the binding of molecular oxygen (O₂), which leads to the oxidative decarboxylation of α-ketoglutarate to form succinate. pnas.org This reaction generates a highly reactive iron(IV)-oxo (ferryl) intermediate, which then hydroxylates the α-carbon of the herbicide's side chain. pnas.org The resulting product is an unstable hemiacetal, which spontaneously decomposes to yield 2,4-dichlorophenol and glyoxylate. pnas.org The TfdA enzyme is notable for its role in initiating the entire degradation cascade, making it a key target for studies in bioremediation and enzyme engineering. nih.govacs.org

Enzymatic Catalysis in Biodegradation

Dichlorophenol Hydroxylases (tfdB)

Dichlorophenol hydroxylase, encoded by the tfdB gene, is a critical enzyme in the catabolic pathway of this compound, more commonly known as 2,4-D. This enzyme catalyzes the hydroxylation of 2,4-dichlorophenol (2,4-DCP), a toxic intermediate formed from the initial cleavage of the ether bond of 2,4-D by the TfdA enzyme. The action of TfdB converts 2,4-DCP into 3,5-dichlorocatechol (3,5-DCC). nih.govnih.govresearchgate.net This conversion is a crucial step as it prepares the aromatic ring for subsequent cleavage. nih.gov

The tfdB gene and its corresponding enzyme have been identified and characterized in various 2,4-D-degrading bacteria, including the well-studied Cupriavidus necator JMP134 (formerly known as Ralstonia eutropha JMP134). nih.govresearchgate.net In this bacterium, the tfdB gene is part of the tfd gene cluster located on the pJP4 plasmid. researchgate.netuwa.edu.au Research has shown that the TfdB enzyme from different bacterial strains can exhibit variations in substrate specificity. For instance, the TfdBa enzyme expressed in Escherichia coli from the α-Proteobacteria strain Bradyrhizobium sp. RD5-C2 demonstrated the highest activity for 2,4-dichlorophenol but had a narrower range of activity for other chlorophenols compared to previously reported TfdB enzymes. nih.govmdpi.com

Interestingly, some bacteria possess multiple homologs of the tfdB gene. For example, Bradyrhizobium sp. strain RD5-C2 contains both tfdBa and tfdBb genes, although no enzymatic activity was detected for the TfdBb protein. nih.govmdpi.com The presence of different tfdB gene families suggests an independent evolution of these genes in the construction of the 2,4-D metabolic pathway. nih.gov The regulation of tfdB expression is tightly controlled, and in A. eutrophus JMP134, the 2,4-dichlorophenol hydroxylase protein is expressed only when induced by 2,4-D. nih.gov

Chlorocatechol Dioxygenases (tfdC)

Following the formation of 3,5-dichlorocatechol by TfdB, the next step in the degradation pathway is the cleavage of the aromatic ring, a reaction catalyzed by chlorocatechol 1,2-dioxygenase, the product of the tfdC gene. nih.govnih.gov This enzyme belongs to the family of intradiol dioxygenases, which cleave the catechol ring between the two hydroxyl groups (ortho-cleavage). researchgate.netfrontiersin.org The action of TfdC on 3,5-dichlorocatechol results in the formation of 2,4-dichloro-cis,cis-muconate. nih.govnih.gov

The tfdC gene is a key component of the tfd operon, which also includes genes encoding enzymes for the further metabolism of the ring-cleavage product. researchgate.net Like other enzymes in this pathway, chlorocatechol dioxygenases can exhibit diversity. For example, Sphingomonas sp. strain TFD44 possesses two distinct chlorocatechol 1,2-dioxygenases, TfdC and TfdC2, which are synthesized simultaneously during growth on 2,4-D. researchgate.netmdpi.com These two enzymes show different substrate specificities; TfdC has the highest specificity for 3-chlorocatechol, while TfdC2 is most specific for 3,5-dichlorocatechol. researchgate.netmdpi.com This suggests a divergent evolution of these enzymes to handle different chlorinated catechols.

The efficiency of the degradation pathway can be influenced by the specific properties of the chlorocatechol dioxygenase. In Alcaligenes eutrophus JMP 134, two catechol 1,2-dioxygenases have been identified, one of which converts 3,5-dichlorocatechol significantly faster than other catechols. acs.org The activity of these enzymes is crucial for channeling the chlorinated intermediates into the tricarboxylic acid (TCA) cycle for complete mineralization. nih.gov

Other Related Dehalogenases and Hydrolases

Beyond the core tfd gene products, other dehalogenases and hydrolases play significant roles in the complete mineralization of this compound and its intermediates. One important enzyme is chlorodienelactone hydrolase , often encoded by the tfdE gene, which is involved in the conversion of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.govnih.gov This hydrolytic step is essential for the further breakdown of the ring-fission products.

In some alternative degradation pathways, reductive dehalogenases are involved in the initial steps. For instance, a dehalogenase can catalyze the reductive dechlorination of 2,4-D to form 4-chlorophenoxyacetic acid. nih.gov This is then further metabolized. Anaerobic degradation of 2,4-D and its metabolites also relies on various reductive dehalogenases, such as 2,5-dichlorohydroquinone (B146588) reductive dehalogenase and chlorohydroquinone dehalogenase, although the enzymatic processes under these conditions are less well understood.

Fungal degradation of 2,4-D also involves a suite of hydrolytic and dehalogenating enzymes. These can include esterases, cytochrome P450 monooxygenases, and various hydrolases that facilitate the breakdown of the herbicide and its metabolites. For example, some plant-based metabolic pathways for 2,4-D involve endogenous hydrolases that can cleave conjugates of the parent molecule. mdpi.com The broader family of haloacid dehalogenases and haloalkane dehalogenases are also relevant in the bioremediation of halogenated compounds, catalyzing the cleavage of carbon-halogen bonds through hydrolytic mechanisms. frontiersin.org

Genetic Basis of Degradation (tfd genes)

The genetic foundation for the aerobic degradation of this compound in many bacteria lies within the tfd genes. The archetypal tfd gene cluster, tfdABCDEF, was first identified on the pJP4 plasmid in Cupriavidus necator JMP134. nih.gov These genes encode the enzymes responsible for the sequential breakdown of 2,4-D into intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.gov

The organization of the tfd genes can vary among different bacteria. In C. necator JMP134, the plasmid pJP4 actually contains two clusters of tfd genes, designated as tfd-I and tfd-II, which both encode the core functions for the ortho-cleavage pathway of chlorocatechols. researchgate.net The tfd gene clusters are often found on mobile genetic elements like plasmids, which facilitates their horizontal gene transfer among soil bacteria. nih.gov

The key genes in the canonical pathway and their functions are summarized below:

| Gene | Enzyme | Function |

| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleaves the ether bond of 2,4-D to form 2,4-dichlorophenol (2,4-DCP). nih.govnih.gov |

| tfdB | 2,4-DCP hydroxylase | Hydroxylates 2,4-DCP to 3,5-dichlorocatechol (3,5-DCC). nih.govnih.gov |

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of 3,5-DCC to form 2,4-dichloro-cis,cis-muconate. nih.govnih.gov |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govnih.gov |

| tfdE | Chlorodienelactone hydrolase | Converts 2-chlorodienelactone to 2-chloromaleylacetate. nih.govnih.gov |

| tfdF | Chloromaleylacetate reductase | Converts 2-chloromaleylacetate to 3-oxoadipate, which enters the TCA cycle. nih.govnih.gov |

In addition to these catabolic genes, the cluster often includes regulatory genes, such as tfdR and tfdS, which control the expression of the degradation pathway. researchgate.net It is noteworthy that not all 2,4-D degrading bacteria possess the canonical tfd genes. For example, Bradyrhizobium sp. strain HW13 utilizes a different set of genes, designated cadRABKC, for 2,4-D degradation, indicating a distinct evolutionary origin for this metabolic capability. researchgate.net

Metabolic Intermediates and Pathways

The microbial degradation of this compound proceeds through a series of metabolic intermediates, culminating in compounds that can enter central metabolic pathways like the TCA cycle. The most well-characterized pathway is the aerobic degradation encoded by the tfd genes. nih.govnih.gov

2,4-Dichlorophenol Formation

The initial and often rate-limiting step in the aerobic degradation of 2,4-D is the cleavage of the ether linkage, resulting in the formation of 2,4-dichlorophenol (2,4-DCP). nih.govnih.gov This reaction is catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govnih.gov The formation of 2,4-DCP is a common feature in the metabolism of 2,4-D by both bacteria and fungi. nih.gov 2,4-DCP is a known toxic compound, and its rapid subsequent degradation is crucial for the detoxification process. nih.gov In transgenic plants expressing the tfdA gene, the degradation of 2,4-D also proceeds through the formation of 2,4-DCP.

Chlorocatechol Metabolism

Following its formation, 2,4-DCP is hydroxylated to a chlorocatechol intermediate. In the canonical pathway, this is 3,5-dichlorocatechol (3,5-DCC). nih.govnih.govnih.gov The metabolism of this chlorocatechol is a pivotal part of the degradation pathway. The aromatic ring of 3,5-DCC is cleaved by chlorocatechol 1,2-dioxygenase (TfdC) in an ortho-fission mechanism. researchgate.net This ring-opening step is characteristic of the modified ortho-cleavage pathway, which channels chlorocatechols into the TCA cycle. frontiersin.org

The product of the ring cleavage, 2,4-dichloro-cis,cis-muconate, undergoes a series of enzymatic transformations catalyzed by the products of the tfdD, tfdE, and tfdF genes. nih.govnih.gov These steps involve cycloisomerization, hydrolysis, and reduction, ultimately leading to the formation of 3-oxoadipate, which can be utilized by the microorganism for energy and growth. nih.govnih.gov In some organisms, alternative pathways exist where other chlorocatechols, such as 4-chlorocatechol, are formed and metabolized. researchgate.net

Ring Cleavage Products

The microbial degradation of the 2,4-dichlorophenoxy moiety, a central component of this compound, is a well-documented process, primarily elucidated through studies of the herbicide 2,4-D ((2,4-dichlorophenoxy)acetic acid). wikipedia.orgnih.gov The process is initiated after the side chain is cleaved, yielding 2,4-dichlorophenol (2,4-DCP). nih.govresearchgate.net This intermediate is then hydroxylated by 2,4-DCP hydroxylase to form 3,5-dichlorocatechol. nih.govresearchgate.net

The aromatic ring of dichlorocatechol is then susceptible to cleavage by dioxygenase enzymes. nih.gov This critical step breaks open the stable ring structure, leading to the formation of linear, aliphatic molecules. The primary product of this ortho-cleavage is 2,4-dichloro-cis,cis-muconate. nih.gov This is followed by a series of enzymatic conversions:

Chloromuconate cycloisomerase converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov

Chlorodienelactone hydrolase then transforms 2-chlorodienelactone into 2-chloromaleylacetate. nih.gov

Further enzymatic action on these intermediates continues the degradation process, ultimately breaking them down into simpler molecules that can enter central metabolic pathways. nih.gov

Table 1: Key Ring Cleavage Products from the 2,4-Dichlorophenoxy Moiety

| Precursor Compound | Enzyme | Resulting Product |

|---|---|---|

| 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase | 2,4-dichloro-cis,cis-muconate |

| 2,4-dichloro-cis,cis-muconate | Chloromuconate cycloisomerase | 2-chlorodienelactone |

| 2-chlorodienelactone | Chlorodienelactone hydrolase | 2-chloromaleylacetate |

Integration into Central Metabolic Pathways

The ultimate fate of the carbon atoms from the aromatic ring of phenoxy acids is their integration into the cell's central metabolism. The degradation intermediates produced during and after ring cleavage are funneled into fundamental metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov

The key intermediate, 2-chloromaleylacetate, is converted by chloromaleylacetate reductase and maleylacetate (B1240894) reductase into compounds like maleylacetate and subsequently 3-oxoadepate. nih.gov These molecules are structurally similar to common metabolic intermediates and can be readily processed by cellular machinery. This final conversion allows the microorganism to utilize the breakdown products as a source of carbon and energy, completing the biodegradation process. nih.gov

Plant Metabolism of Phenoxy Acids

Plants possess sophisticated metabolic systems to detoxify foreign compounds (xenobiotics), including phenoxy acid herbicides. The metabolism of 2,4-D in plants, which serves as a model for compounds like this compound, generally proceeds through three primary mechanisms: modification of the side-chain, hydroxylation of the aromatic ring, and conjugation with endogenous molecules. nih.govresearchgate.net

Side-chain Degradation and Lengthening

The aliphatic side-chain of phenoxy acids is a target for metabolic modification in plants. In some dicot species, the side-chain of 2,4-D can be oxidized, leading to the formation of glycolic acid and 2,4-dichlorophenol (DCP), a detoxification reaction. researchgate.net Conversely, certain legumes have demonstrated the ability to elongate the side-chain, producing chlorophenoxy compounds with longer aliphatic chains that are herbicidally inactive. researchgate.net While specific research on the butanedioic acid side-chain is limited, it is plausible that it could be cleaved from the aromatic ring or otherwise modified by plant enzymes as a primary step in metabolism.

Aromatic Ring Hydroxylation

A common detoxification strategy in plants is the hydroxylation of the aromatic ring, which increases the polarity of the molecule and facilitates further metabolism or conjugation. epa.gov This reaction is a key component of Phase I metabolism. ucanr.edu In numerous weed species treated with 2,4-D, several hydroxylated metabolites have been identified. epa.govcambridge.org The most frequently detected product is 2,5-dichloro-4-hydroxyphenoxyacetic acid. cambridge.org Other measurable metabolites include 2,3-dichloro-4-hydroxyphenoxyacetic acid and 2-chloro-4-hydroxyphenoxyacetic acid. cambridge.org This hydroxylation typically occurs at the para-position (C4) of the ring, sometimes involving a shift of the existing chlorine atom to an adjacent position (a reaction known as an NIH shift). epa.gov

Table 2: Identified Aromatic Ring Hydroxylation Products of 2,4-D in Plants

| Metabolite | Position of Hydroxylation | Notes |

|---|---|---|

| 2,5-dichloro-4-hydroxyphenoxyacetic acid | C4 | Predominant product found in multiple weed species. cambridge.org |

| 2,3-dichloro-4-hydroxyphenoxyacetic acid | C4 | Found in measurable amounts in some species. cambridge.orgresearchgate.net |

| 2-chloro-4-hydroxyphenoxyacetic acid | C4 | Results from dechlorination at C2 followed by hydroxylation. cambridge.org |

| 2,4-dichloro-5-hydroxyphenoxyacetic acid | C5 | Identified as a major metabolite in studies with the fungus Aspergillus niger. nih.gov |

Conjugation Processes

Following initial modifications like hydroxylation, plants often conjugate xenobiotics with endogenous molecules in Phase II of metabolism to further decrease their toxicity and increase water solubility. unl.edu For phenoxy acids, the most common conjugation partners are sugars (primarily glucose) and amino acids. nih.gov

Glucose Conjugation: Herbicides with carboxylic acid groups, such as phenoxy acids, can form glucose esters. unl.edu The glucose molecule is attached to the carboxylic acid group on the side chain. unl.edunih.gov While this detoxifies the molecule, these ester linkages can be reversible, potentially releasing the active herbicide back into the plant. nih.govunl.edu

Amino Acid Conjugation: Phenoxy acids can also be conjugated with amino acids. nih.gov 2,4-D-Glutamic acid and 2,4-D-Aspartic acid are two of the major amino acid conjugates found in treated plants. nih.gov These amide-linked conjugates are generally considered to be stable catabolic products of detoxification. nih.govnih.gov

Given that this compound possesses two carboxylic acid groups on its side chain, it presents multiple potential sites for conjugation with either sugars or amino acids.

Table 3: Common Conjugation Products of 2,4-D in Plants

| Conjugate Type | Endogenous Molecule | Resulting Metabolite |

|---|---|---|

| Sugar Conjugate (Ester) | Glucose | 2,4-D-glucose ester unl.edunih.gov |

| Amino Acid Conjugate (Amide) | Glutamic Acid | 2,4-D-Glutamic acid nih.gov |

| Amino Acid Conjugate (Amide) | Aspartic Acid | 2,4-D-Aspartic acid nih.gov |

Role of Cytochrome P450 Monooxygenases in Metabolism

Cytochrome P450 monooxygenases (P450s) are a large and diverse superfamily of enzymes that play a central role in the metabolism of a vast array of compounds in plants, including hormones, secondary metabolites, and xenobiotics. illinois.edufrontiersin.orgnih.gov These enzymes are critical drivers of Phase I detoxification reactions. chemicke-listy.cz

In the context of phenoxy acid metabolism, P450s are the key enzymes responsible for the aromatic ring hydroxylation reactions described previously. nih.gov The rapid metabolism of 2,4-D, which is a mechanism of resistance in some weed biotypes, has been directly linked to the activity of P450 enzymes. consensus.appunl.edu By catalyzing the oxidation of the herbicide, P450s initiate the detoxification process, rendering the compound less phytotoxic and preparing it for subsequent conjugation in Phase II. nih.govunl.edu The broad substrate specificity of many P450s allows them to act on a wide range of chemical structures, making them a crucial component of a plant's defense against foreign chemicals. illinois.edu

In-depth Analysis of this compound Reveals Significant Data Scarcity

Initial investigations into the chemical compound this compound have uncovered a significant lack of available scientific data, precluding a detailed analysis of its environmental impact and metabolic pathways.

Despite a comprehensive search of scientific literature and chemical databases, information specifically pertaining to the environmental dynamics, transformation, and metabolic resistance mechanisms of this compound remains elusive. This scarcity of dedicated research prevents a thorough examination based on the requested detailed outline.

The inquiry sought to explore the compound through the lens of established frameworks for environmental and biological analysis of substituted phenoxy acids. However, the specific structure of this compound does not appear to be a subject of extensive study in the public domain.

It is important to distinguish this compound from other, well-documented phenoxy herbicides. Often, there can be confusion with structurally similar compounds such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide for which a vast body of research on its environmental fate, metabolism, and resistance exists. cdc.govnih.govmt.gov

4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB): Another related phenoxy herbicide, which is also the subject of considerable scientific literature.

The available research on these related compounds, while extensive, cannot be accurately extrapolated to this compound due to differences in their chemical structures, which would significantly alter their environmental behavior and biological interactions.

For instance, studies on 2,4-D detail its metabolism in various organisms and the mechanisms of resistance developed by some plants. nih.govunl.eduillinois.edunih.govresearchgate.net Research has shown that enhanced metabolism, sometimes involving cytochrome P450 enzymes, is a key factor in plant resistance to 2,4-D. frontiersin.orgconicet.gov.ar Furthermore, the excretion pathways of 2,4-D in livestock have been documented, with studies indicating it is primarily excreted in urine. nih.gov24d.infocdc.govnih.gov

Similarly, the environmental dynamics of 2,4-D have been a focus of numerous studies, examining its persistence in soil and water, and its degradation through microbial action and photolysis. who.intresearchgate.netjuniperpublishers.com

However, none of this detailed information can be directly and accurately applied to this compound without dedicated scientific investigation into this specific molecule. The butanedioic acid (succinic acid) backbone of the requested compound is fundamentally different from the acetic or butanoic acid chains of 2,4-D and 2,4-DB, respectively, implying distinct chemical and biological properties.

Mechanistic Research on Phenoxy Acid Action in Plants

Role as Synthetic Auxins and Plant Growth Regulation

2-(2,4-dichlorophenoxy)propanoic acid, commonly known as Dichlorprop, is a member of the chlorophenoxy family of herbicides. Its mechanism of action is rooted in its function as a synthetic auxin, mimicking the activity of the natural plant hormone indole-3-acetic acid (IAA). herts.ac.uknih.gov As a synthetic growth regulator, Dichlorprop is absorbed by the plant, primarily through the leaves, and then transported to areas of active growth, such as the meristems. acs.org

In these tissues, Dichlorprop induces a state of uncontrolled and unsustainable growth. wikipedia.org The herbicidal activity is primarily associated with the (R)-isomer of the molecule. researchgate.net This overstimulation of auxin-related pathways leads to a cascade of disruptive effects, including abnormal and excessive cell division and elongation. wikipedia.orgresearchgate.net One of the key physical changes induced at the cellular level is an increase in cell wall plasticity. wikipedia.org This uncontrolled proliferation ultimately damages the plant's vascular tissues, disrupting the transport of water and nutrients, which contributes to the eventual death of susceptible plants. wikipedia.org The tissues most vulnerable to the effects of Dichlorprop are those undergoing active cell division and growth. wikipedia.org

Disruption of Plant Hormone Responses

The action of Dichlorprop as a synthetic auxin profoundly disrupts the delicate balance of endogenous plant hormones. By mimicking IAA, it creates an "auxin overload" within the plant, which triggers a series of secondary hormonal responses. acs.org This hormonal imbalance is a key component of its herbicidal effect.

Research on the chiral enantiomers of Dichlorprop ((R)-DCPP and (S)-DCPP) in the model plant Arabidopsis thaliana has provided specific insights into these hormonal disruptions. Studies have shown that the herbicidally active (R)-DCPP enantiomer leads to significant increases in the levels of several other key phytohormones involved in plant stress and defense responses. nih.gov Specifically, treatment with (R)-DCPP was found to elevate the concentrations of salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). nih.gov This indicates a complex crosstalk between the synthetic auxin signal and the signaling pathways of other hormones. nih.gov

The application of synthetic auxins is known to stimulate the production of ethylene (B1197577), a hormone associated with senescence and stress responses, and abscisic acid (ABA), which is also heavily involved in stress signaling. acs.org The overproduction of ethylene is a common response to auxin herbicides and contributes to symptoms like epinasty (downward bending of leaves). wikipedia.org The elevated levels of ABA are linked to growth inhibition. acs.org The interplay between Dichlorprop, reactive oxygen species (ROS), and nitric oxide (NO) further complicates the hormonal response, leading to a redistribution of phytohormones between the roots and leaves. nih.gov

Table 1: Effect of (R)-Dichlorprop on Phytohormone Levels in Arabidopsis thaliana

This table summarizes research findings on the changes in key phytohormone concentrations in whole plants following treatment with the active enantiomer of Dichlorprop, (R)-DCPP. Data is conceptually derived from findings reported in scientific literature. nih.gov

| Phytohormone | Observed Effect of (R)-Dichlorprop Treatment | Associated Plant Response |

|---|---|---|

| Salicylic Acid (SA) | Increased levels | Pathogen defense, systemic acquired resistance |

| Jasmonic Acid (JA) | Increased levels | Defense against insects and necrotrophic pathogens, stress response |

| Abscisic Acid (ABA) | Increased levels | Stress response (e.g., drought), growth inhibition, stomatal closure |

| Ethylene | Production is stimulated (as a general response to synthetic auxins) | Senescence, fruit ripening, epinasty, stress response |

Cellular and Physiological Responses in Susceptible Plant Species

Susceptible broadleaf plants exhibit a range of cellular and physiological responses following exposure to Dichlorprop. Macroscopically, symptoms include twisting and malformations of stems and leaves, which are characteristic of auxin herbicide injury. acs.orgmdpi.com

At the cellular level, significant disturbances have been observed. In Arabidopsis thaliana, the herbicidally active (R)-DCPP enantiomer causes notable damage to the leaf morphology and the structure of mesophyll cells. nih.gov More recent research has uncovered a novel mechanism of action where (R)-DCPP induces a form of iron-dependent, programmed cell death known as ferroptosis. acs.orgnih.gov This process is characterized by:

Accumulation of Reactive Oxygen Species (ROS): The herbicide treatment leads to a buildup of ROS, causing significant oxidative stress. nih.gov

Iron Aggregation: The process is iron-dependent, with abnormal accumulation of iron in the leaves. nih.gov

Lipid Peroxidation: The oxidative stress results in the accumulation of lipid hydrogen peroxides and malondialdehyde, which are products of lipid damage. nih.gov This disrupts the structure and integrity of cellular membranes. acs.orgnih.gov

Depletion of Antioxidants: The plant's natural antioxidant defenses, such as glutathione (B108866) and ascorbic acid, are depleted, exacerbating the oxidative damage. nih.gov

This cascade of iron- and ROS-dependent events disrupts cell membrane structure and triggers ferroptosis-like cell death, providing a deeper understanding of the cellular toxicity of Dichlorprop. acs.orgnih.gov

Table 2: Summary of Cellular and Physiological Effects of (R)-Dichlorprop on Susceptible Plants (Arabidopsis thaliana model)

This table outlines the key responses observed in susceptible plants at a cellular and physiological level following treatment with the active R-enantiomer of Dichlorprop, based on published research findings. acs.orgnih.govnih.gov

| Level of Response | Specific Effect | Underlying Mechanism/Process |

|---|---|---|

| Physiological/Morphological | Leaf and stem malformations (e.g., twisting) | Uncontrolled, abnormal cell growth and division. |

| Reduced fresh weight | Overall metabolic disruption and growth inhibition. | |

| Cellular | Disturbance of mesophyll cell structure | Disruption of normal cell development and integrity. |

| Increased Reactive Oxygen Species (ROS) | Induction of oxidative stress. | |

| Lipid peroxidation of cell membranes | Damage to membrane lipids by ROS, leading to loss of integrity. | |

| Iron aggregation | Disruption of iron homeostasis. | |

| Induction of ferroptosis-like cell death | Iron-dependent programmed cell death triggered by oxidative stress and lipid peroxidation. |

Advanced Analytical Methodologies for Phenoxy Acid Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of 2,4-D and other acidic herbicides due to its high sensitivity, selectivity, and ease of use, often requiring minimal sample preparation. lcms.cz This method avoids the need for the derivatization steps that are typically required for gas chromatography. tdl.org

LC-MS/MS methods are utilized for the direct determination of 2,4-D in various matrices, including crops like soybean and corn, tomatoes, and palm oil. tdl.orgubbcluj.ro A common approach involves using a reversed-phase C18 column for chromatographic separation. ubbcluj.ro The mobile phase typically consists of a gradient mixture of water and a solvent like acetonitrile (B52724), often with an additive such as formic acid to improve peak shape and chromatographic retention. ubbcluj.ronih.gov Detection is commonly performed using an electrospray ionization (ESI) source operating in negative ion mode. tdl.orgnih.gov For fragile compounds that may exhibit fragmentation within the ion source, "soft ionization" settings can be applied, which involve reducing source temperatures and applying a shallower voltage gradient to the ion transfer optics to preserve the deprotonated molecular ion. lcms.cz

The validation of these methods demonstrates good performance, with high linearity (coefficients of determination, r², often exceeding 0.99) and acceptable recovery rates, typically ranging from 85% to 117%. Limits of detection (LOD) and quantification (LOQ) are consistently low, reaching levels such as 5.0 ng/g and 10.0 ng/g, respectively, in complex matrices like crude palm oil. In water samples, direct injection methods can achieve detection well below the maximum limits set by regulatory bodies. lcms.cz

| Matrix | Column | Mobile Phase | Ionization Mode | Key Findings | Reference |

|---|---|---|---|---|---|

| Soybean, Corn | Acclaim™ Trinity™ Q1 (mixed-mode) | Not specified | Negative Ion-Spray | Mean recovery 86-107%; No significant matrix suppression observed. | tdl.org |

| Tomatoes | Zorbax Eclipse XDB-C18 | Water and Acetonitrile with 0.1% formic acid | Not specified | Linearity range of 0.025-0.2 mg/kg; Average recoveries of 95.8-110.5%. | ubbcluj.ro |

| Crude Palm Oil | Not specified | Not specified | LC-QToF-MS | LOD 5.0 ng/g, LOQ 10.0 ng/g; Recoveries between 85% and 117%. | |

| Drinking/Surface Water | Not specified | Not specified | Soft Ionization (for fragile compounds) | Achieved high sensitivity with direct large volume injection; recoveries 88-120%. | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of 2,4-D. However, due to the low volatility and high polarity of phenoxy acids, a derivatization step is necessary before GC analysis to convert the analyte into a more volatile form. researchgate.netdeswater.com This step can sometimes affect the accuracy of the results, and the reagents used may be toxic. tdl.orgdeswater.com

Common derivatization methods involve converting the acid to an ester, such as a methyl ester or a 2-chloroethyl ester. nih.gov While the use of diazomethane (B1218177) to form methyl esters has been a standard practice, safety concerns have led to the exploration of alternative reagents like boron trichloride/2-chloroethanol. nih.gov The resulting 2-chloroethyl ester derivative can provide a better signal-to-noise ratio for trace-level analysis compared to the methyl ester. nih.gov

GC-MS analysis is applied to various environmental samples, and after derivatization, the extract is often cleaned using solid-phase extraction cartridges with silica (B1680970) gel. researchgate.net The method allows for the concurrent detection and quantification of 2,4-D and related compounds, such as other acids or phenols, present in commercial formulations. nih.gov For confirmation of the analyte's identity, especially in cases where background noise from derivatizing agents is high, mass spectrometry is essential for interpreting the mass spectrum and determining the compound's structure, ensuring the method's validity. nih.gov

| Derivatization Agent | Derivative Formed | Detector | Key Features | Reference |

|---|---|---|---|---|

| Diazomethane | Methyl ester | Electron Capture Detection (ECD) | Official analysis method, but reagent has safety concerns. | nih.gov |

| Boron trichloride/2-chloroethanol | 2-chloroethyl ester | GC-ECD, GC-MS | Safer alternative; provides better signal-to-noise ratio but can introduce background peaks. | nih.gov |

| Not specified | Butyl ester | GC | Used for direct analysis of commercial formulations. | nih.gov |

Spectrophotometric and Potentiometric Assays

Spectrophotometric and potentiometric methods offer simpler, low-cost, and widely available alternatives for the routine analysis of 2,4-D. These techniques are valued for their simplicity, versatility, speed, and cost-effectiveness. researchgate.net

Potentiometric assays for 2,4-D have been developed using ion-selective electrodes, such as a silicate (B1173343) wire electrode. In one study, such an electrode demonstrated a Nernstian response with a slope of 56.2 mV per decade over a concentration range of 10⁻⁶ to 10⁻² M, with a lower detection limit of 8.3 × 10⁻⁷ M. These electrodes can be used to determine 2,4-D concentrations in various samples through methods like standard addition potentiometry.

Spectrophotometry is another convenient analytical technique. For 2,4-D, one method involves measuring its effect on the chlorophyll (B73375) content in plants like watercress. The absorbance of chlorophyll extracts can be measured at specific wavelengths (e.g., 286, 440, and 662 nm), where a decrease in chlorophyll corresponds to the concentration of the herbicide. In this application, Beer's law was obeyed in a concentration range of 2.21 mg/ml down to 2.21 μg/ml, with a detection limit of 2.21 μg/ml. Other spectrophotometric methods may be based on reactions with specific reagents to produce a colored product that can be measured. nih.gov

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical step for the accurate analysis of 2-(2,4-dichlorophenoxy)butanedioic acid from complex environmental and biological matrices. The choice of technique depends on the sample type, the target analyte's concentration, and the subsequent analytical method.

For water samples, solid-phase extraction (SPE) is a widely used technique for cleanup and pre-concentration. epa.gov Oasis MCX cartridges are one type of SPE column used for purifying water samples before LC-MS/MS analysis. epa.gov The process involves conditioning the cartridge, applying the sample, washing away interferences, and finally eluting the analytes with a suitable solvent mixture, such as acetonitrile and methanol. epa.gov Another approach for water is salting-out assisted liquid-liquid extraction (SALLE), which has shown high extraction efficiency (99.69%) and allows for very low detection limits (0.004 µg/L). deswater.com

In soil and sediment samples, more rigorous extraction methods are often required. Soxhlet extraction is a standard method for soil samples. semanticscholar.org For sediments, a common procedure involves suspending the sample in water, shaking it vigorously, filtering it, and then performing a liquid-liquid extraction on the filtrate using a solvent like ethyl acetate. semanticscholar.org

For biological matrices such as rat serum, a simple protein precipitation step is often sufficient. nih.gov This typically involves adding a threefold volume of acetonitrile to the serum sample, vortexing, and centrifuging to remove precipitated proteins before injecting the supernatant for HPLC analysis. nih.gov In plant-based foods like tomatoes or cereals, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, sometimes combined with an initial alkaline hydrolysis step to break bonds between the analyte and matrix components, can be employed. ubbcluj.ro For oily matrices like crude palm oil, a liquid-liquid extraction with methanol, followed by heating and low-temperature precipitation, has been developed.

| Matrix | Preparation Technique | Key Steps | Reference |

|---|---|---|---|

| Water (Ground, Surface) | Solid-Phase Extraction (SPE) | Conditioning, sample loading, washing, elution with acetonitrile/methanol. | epa.gov |

| Water | Salting-Out Assisted LLE (SALLE) | Addition of acetonitrile and sodium chloride to sample. | deswater.com |

| Soil | Soxhlet Extraction | Continuous extraction with an organic solvent. | semanticscholar.org |

| Sediment | Suspension & Liquid-Liquid Extraction (LLE) | Suspend in water, shake, filter, then extract filtrate with ethyl acetate. | semanticscholar.org |

| Crops (e.g., Tomatoes) | Modified QuEChERS/MiniLuke | Alkaline hydrolysis followed by solvent extraction. | ubbcluj.ro |

| Rat Serum | Protein Precipitation | Addition of acetonitrile, vortex, centrifuge. | nih.gov |

Challenges in Analytical Comparison Across Studies

Comparing analytical results for phenoxy acids across different studies presents several challenges that can affect data interpretation and consistency. One of the primary issues is the variability in sample preparation and extraction methods. The efficiency of techniques like solid-phase extraction can be influenced by variations in the SPE columns themselves, potentially altering the elution profile of the analytes. epa.gov

Matrix effects are another significant challenge, particularly in LC-MS/MS analysis. tdl.org Components of the sample matrix can co-elute with the target analyte and either suppress or enhance its ionization, leading to inaccurate quantification. tdl.org While some studies report insignificant matrix effects, others note significant interferences, for example, in ground and surface water, which can be as high as 25-30% of the limit of quantification (LOQ). tdl.orgepa.gov

The structural similarity among different phenoxyacetic acids and their transformation products complicates chromatographic separation and detection. nih.gov For instance, isomers like mecoprop (B166265) and mecoprop-p (B95672) may share the same mass transition and be difficult to resolve chromatographically. nih.gov Furthermore, the need for derivatization in GC-MS introduces potential variability and can generate unwanted background peaks, which increases the ambiguity of peak identification if relying solely on retention time. nih.gov These factors underscore the difficulty in achieving direct comparability of results from studies that employ different analytical columns, derivatization agents, or mass spectrometry parameters.

Environmental Remediation and Bioremediation Strategies

Microbial Bioremediation Techniques

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants and is considered an effective approach for 2,4-D pollution. nih.govnih.gov Numerous bacterial and fungal strains have been identified that can utilize 2,4-D as a source of carbon and energy. nih.govresearchgate.net

To improve the efficiency of bioremediation, researchers have focused on engineering microorganisms with enhanced degradative capabilities. A notable example is the creation of an engineered Escherichia coli strain with a reconstructed complete degradation pathway for 2,4-D. nih.govbohrium.com This engineered strain demonstrated the ability to rapidly and completely degrade 0.5 mM of 2,4-D within 6 hours and could utilize it as a sole carbon source. nih.gov Isotope tracing confirmed that the metabolites of 2,4-D were incorporated into the tricarboxylic acid (TCA) cycle of the engineered bacterium. nih.gov Such synthetic biology approaches offer a promising method for creating highly efficient microbial agents for the bioremediation of 2,4-D contaminated environments. nih.govbohrium.com

The degradation of 2,4-D in many microorganisms is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which removes the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Subsequent enzymatic steps further break down the aromatic ring, eventually leading to intermediates of central metabolic pathways like the TCA cycle. researchgate.netnih.gov

Table 1: Examples of 2,4-D Degrading Microorganisms

| Microorganism | Key Degradation Feature | Reference |

|---|---|---|

| Engineered Escherichia coli | Complete degradation of 0.5 mM 2,4-D in 6 hours. | nih.gov |

| Cupriavidus necator JMP134 | Well-elucidated biodegradation pathway involving tfd genes. | researchgate.netnih.gov |

| Novosphingobium sp. strain DY4 | Degraded 96% of 200 mg/L 2,4-D in soil microcosms within 5-7 days. | nih.gov |

| Bacterial Consortium | Demonstrated up to 95.8% degradation of 2,4-D in sterilized soil over four weeks. | researchgate.net |

Microbial bioremediation is a viable strategy for treating wastewater contaminated with 2,4-D. google.com The effectiveness of this approach can be influenced by various environmental factors. For instance, the presence of structurally similar plant secondary metabolites, such as ferulic acid and syringic acid, has been shown to enhance the microbial removal of 2,4-D. mdpi.com In one study, microbial cultures spiked with these metabolites achieved 97-100% removal of 2,4-D. mdpi.com

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs have been shown to be promising technologies for the degradation of 2,4-D. researchgate.netnih.gov

Electrochemical oxidation (EOx) and electro-Fenton (EF) processes are effective AOPs for the degradation of 2,4-D. researchgate.net In these processes, hydroxyl radicals are generated, which are powerful, non-selective oxidizing agents. researchgate.netresearchgate.net Studies using a pre-pilot plant with a Boron-Doped Diamond (BDD) electrode demonstrated that the EF process was faster and more efficient than EOx for 2,4-D mineralization, achieving 81-83% mineralization in 120 minutes. researchgate.net The biodegradability of a 2,4-D effluent was significantly improved from a BOD5/COD ratio of 0.04 to 0.25 after electrochemical pretreatment, indicating its potential as a precursor to biological treatment. researchgate.net

A combined Fenton and ozone two-step process has also been shown to be highly effective, achieving 100% removal of an initial 10 mg/L 2,4-D concentration under optimal conditions. nih.gov The Fenton process was primarily responsible for reducing organic chlorine radicals, while ozonation contributed to the mineralization of the degradation by-products. nih.gov

Table 2: Comparison of AOPs for 2,4-D Degradation

| Process | Degradation/Mineralization Efficiency | Key Findings | Reference |

|---|---|---|---|

| Ozonation (O3/plasma) | 99.8% degradation in 30 min | High degradation efficiency but high energy costs. | nih.gov |

| Photo-Fenton (Fe2+/H2O2/UV) | 100% degradation / 98% mineralization | Highly efficient, especially with solar UV radiation. | researchgate.netnih.gov |

| Electro-Fenton/BDD | 81-83% mineralization in 120 min | Faster degradation compared to electro-oxidation alone. | researchgate.net |

| Electrochemical Oxidation (MI-meso SnO2) | 100% degradation / 84.3% mineralization | High efficiency but can have high energy costs. | nih.gov |

Photocatalytic degradation is another effective AOP for the removal of 2,4-D from aqueous solutions. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2) or cerium oxide (CeO2), which upon irradiation with light of suitable wavelength, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals. nih.govrsc.orgmdpi.com

The efficiency of photocatalysis can be enhanced by modifying the photocatalyst. For example, sulfating CeO2 was found to increase its surface area and improve its photocatalytic properties by reducing the recombination of charge carriers. mdpi.com Similarly, the addition of noble metals like platinum and rhodium to TiO2 has been shown to result in high mineralization rates of 99.0% and 98.3%, respectively. rsc.org The use of a g-C3N4/Fe3O4 nanocomposite has also been optimized for the photocatalytic degradation of 2,4-D, achieving 96.11% degradation efficacy under optimal conditions. researchgate.net

Development of Controlled Release Technologies for Environmental Control

Controlled release technologies aim to improve the efficiency of herbicides while minimizing their environmental impact, such as volatilization and leaching. researchgate.netrsc.org These formulations are designed to release the active ingredient slowly over time. nih.gov

Nanocarrier-based formulations, such as those using hydrotalcite nanosheets, have been developed for the controlled release of 2,4-D. researchgate.netrsc.org These nanosheets can intercalate the herbicide, leading to high entrapment efficiencies (71.7%–86.7%). rsc.org Such formulations have been shown to reduce the volatility of 2,4-D by more than three-fold and significantly retard its leaching through soil. researchgate.netrsc.org

Another approach involves the use of organo-montmorillonites to synthesize polymer-based controlled-release formulations. These microbead formulations have demonstrated slow, long-term release of 2,4-D (over approximately 100 days) across a range of pH and temperatures, while maintaining excellent weed control efficacy. nih.gov

Q & A

Q. What strategies reconcile discrepancies in ecotoxicity thresholds across studies?

- Methodological Answer : Standardize test conditions (e.g., OECD 201 for algae, OECD 211 for Daphnia). Apply species sensitivity distribution (SSD) models to derive HC5 values. Account for matrix effects (e.g., dissolved organic carbon) using equilibrium partitioning theory .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.